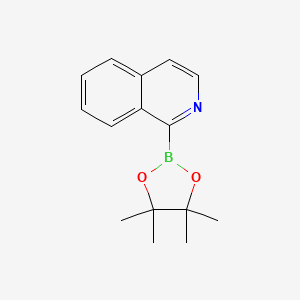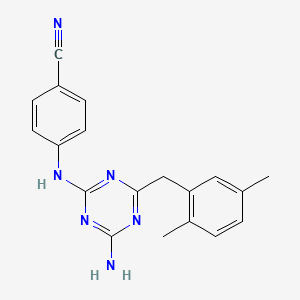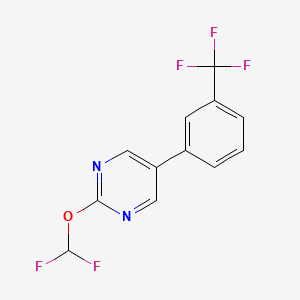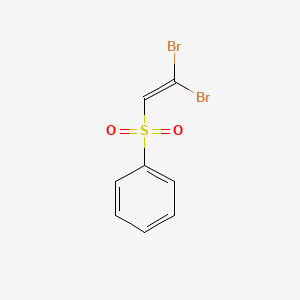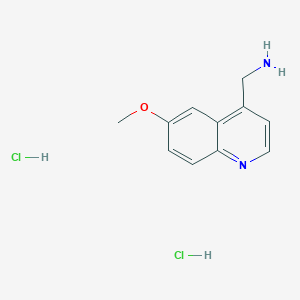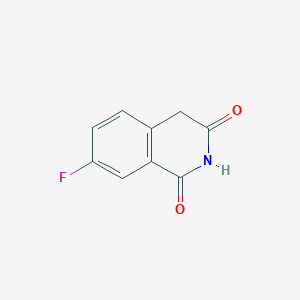![molecular formula C5H9ClN4 B13123739 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride is a heterocyclic compound known for its significant biological potential. It is part of the triazolopyridine family, which is characterized by a fused triazole and pyridine ring system. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly as a modulator of various biological receptors and enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) or ruthenium, leading to the formation of the triazole ring . For instance, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide at 80°C yields the desired compound through an intramolecular cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of palladium-copper catalysis in a one-pot synthesis is a common approach, allowing for the rapid production of 3-aryl substituted analogues of the compound . This method utilizes readily available substrates and provides a high yield of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve heating under reflux or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of β-secretase-1 (BACE-1), which is involved in the pathogenesis of Alzheimer’s disease . The compound binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid plaques .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Another related compound with a different triazole fusion pattern.
Uniqueness
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride is unique due to its specific triazole-pyridine fusion, which imparts distinct biological activities and chemical reactivity. Its ability to modulate a wide range of biological targets makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H9ClN4 |
|---|---|
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-6-3-5-4(1)7-9-8-5;/h6H,1-3H2,(H,7,8,9);1H |
Clave InChI |
HZSLJFGMNPIAOY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=NNN=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


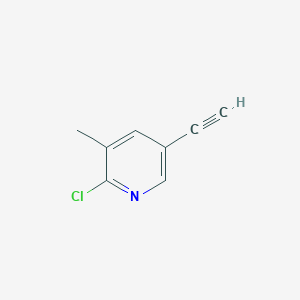

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
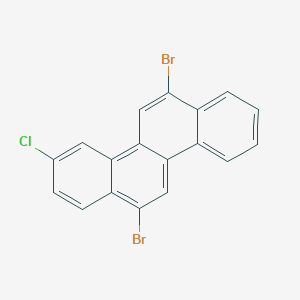
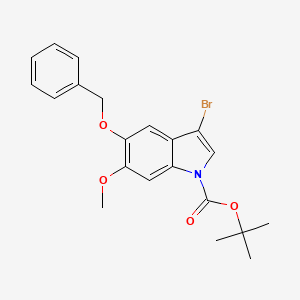
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
